Trimethyl Scaffold Antiarrhythmic Efficacy
Derivatives based on the 5,7,8-trimethyl-1,4-benzoxazine core, for which 6-amino-5,7,8-trimethyl-2H-1,4-benzoxazin-3(4H)-one is a key precursor, demonstrate significant antiarrhythmic activity that is absent in non-methylated benzoxazine analogs [1]. In a direct study of 5,7,8-trimethyl-1,4-benzoxazine aminoamide derivatives, six out of eleven compounds exhibited markedly reduced arrhythmia scores of 1.0-1.3 compared to the untreated control group, which had a score of 4.5 ± 1.2 [1]. This represents a reduction of approximately 71-78% in arrhythmia severity. This quantitative improvement is a direct consequence of the 5,7,8-trimethyl scaffold and is not transferable to the simpler 6-amino-2H-1,4-benzoxazin-3(4H)-one core (CAS 89976-75-0) .
| Evidence Dimension | Arrhythmia score (lower is better) |
|---|---|
| Target Compound Data | Arrhythmia score: 1.0 - 1.3 (for six active derivatives based on the 5,7,8-trimethyl core) |
| Comparator Or Baseline | Control (vehicle): 4.5 ± 1.2 |
| Quantified Difference | Reduction of ~71-78% in arrhythmia score |
| Conditions | In vivo rat model of ischemia-reperfusion arrhythmia [1] |
Why This Matters
For researchers developing antiarrhythmic agents, procurement of the correct 5,7,8-trimethyl precursor is essential, as a non-methylated analog will not yield derivatives with this documented efficacy.
- [1] Koini, E. N. et al. J. Med. Chem. 2009, 52(8), 2328-2340. 5,7,8-Trimethyl-benzopyran and 5,7,8-Trimethyl-1,4-benzoxazine Aminoamide Derivatives as Novel Antiarrhythmics against Ischemia−Reperfusion Injury. View Source
